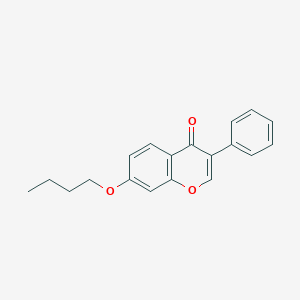
7-butoxy-3-phenylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butoxy-3-phenylchromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one family. Flavonoids are polyphenolic compounds widely found in fruits, vegetables, and grains, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The unique structure of this compound, characterized by a butoxy group at the 7th position and a phenyl group at the 3rd position, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-3-phenylchromen-4-one typically involves the condensation of appropriate phenolic and aldehyde precursors, followed by cyclization and functional group modifications. One common method includes the use of a base-catalyzed reaction between 3-phenylchromen-4-one and butyl bromide to introduce the butoxy group at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Butoxy-3-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and butoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromen-4-one derivatives, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties, contributing to cellular protection and modulation of biological pathways.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and functional foods due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 7-butoxy-3-phenylchromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits pro-inflammatory enzymes and cytokines, modulating the inflammatory response.
Anticancer Activity: The compound targets multiple signaling pathways, including nuclear receptors, kinases, and G protein-coupled receptors, leading to apoptosis and inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-3-phenylchromen-4-one: Differing by a hydroxy group instead of a butoxy group, this compound exhibits similar but distinct biological activities.
7-Methoxy-3-phenylchromen-4-one: The presence of a methoxy group alters its chemical reactivity and biological properties.
7-Ethoxy-3-phenylchromen-4-one: Similar in structure but with an ethoxy group, this compound has unique pharmacokinetic and pharmacodynamic profiles.
Uniqueness: 7-Butoxy-3-phenylchromen-4-one stands out due to its specific substitution pattern, which enhances its lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy in various applications.
Eigenschaften
IUPAC Name |
7-butoxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-16-18(12-15)22-13-17(19(16)20)14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLQORHXBTVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5032373.png)

![3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one](/img/structure/B5032386.png)
![Ethyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B5032390.png)
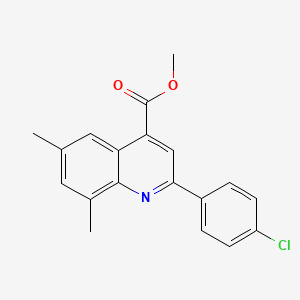
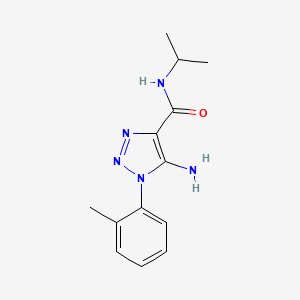
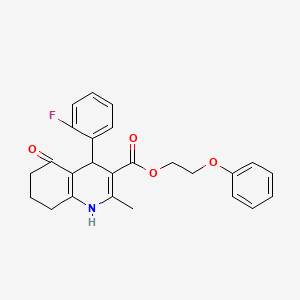
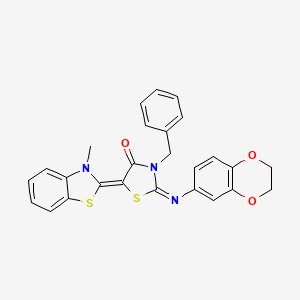
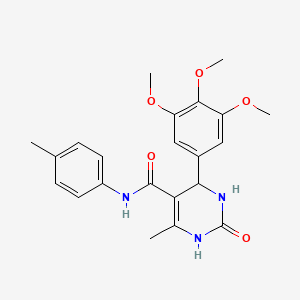
![ethyl 3-(2,4-dichlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5032449.png)
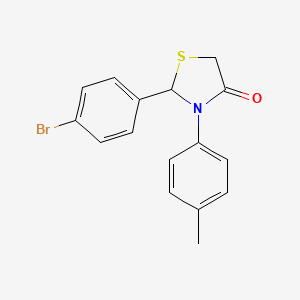
![3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline](/img/structure/B5032453.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5032460.png)
![2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5032468.png)
